![molecular formula C21H12Cl2N2O2S2 B5598628 3-(benzylideneamino)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5598628.png)

3-(benzylideneamino)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

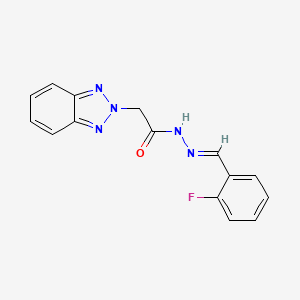

Thiazolidinones and their derivatives, including compounds with benzylideneamino and furan moieties, are typically synthesized through condensation reactions. A novel approach to synthesizing such compounds involves a one-pot, four-component reaction. This method demonstrates ease of handling, good yields, and simple workup, indicating an efficient pathway for creating complex molecules like our compound of interest (Bade & Vedula, 2015).

Molecular Structure Analysis

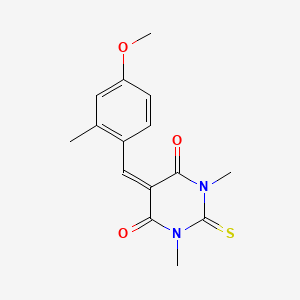

The molecular structure of thiazolidinone derivatives often features a wide C-C-C angle at the methine carbon atom linking two rings, indicating a non-planar arrangement. This structural aspect facilitates various hydrogen bonding interactions, such as N-H...O and C-H...π(arene), which contribute to the stability and reactivity of these compounds (Delgado et al., 2005).

Chemical Reactions and Properties

Thiazolidinone derivatives undergo various chemical reactions, including cycloaddition with nitrile oxides and interactions with different reagents to yield a variety of compounds. These reactions underscore the chemical versatility and potential for diversification in functional group modifications, highlighting their utility in synthetic chemistry (Kandeel & Youssef, 2001).

Physical Properties Analysis

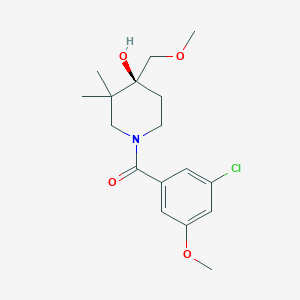

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. X-ray diffraction methods provide detailed insights into the crystal structures, demonstrating intra- and intermolecular contacts that can influence solubility and stability (Khelloul et al., 2016).

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives, including reactivity, stability, and interaction with various reagents, are influenced by their structural features. Studies on these compounds reveal a range of reactions that lead to new derivatives with potential biological activities, underscoring the importance of understanding their chemical behavior (Shelke et al., 2012).

Applications De Recherche Scientifique

Antimicrobial Applications

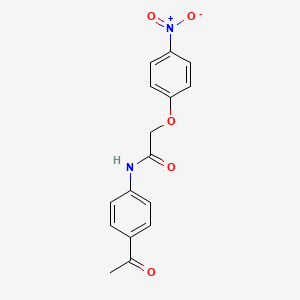

Several studies have been conducted to evaluate the antimicrobial efficacy of thiazolidin-4-one derivatives. For instance, novel compounds have been synthesized and tested for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. Compounds with moieties like 4-nitrophenyl, 3-nitrophenyl, 4-dimethylaminophenyl, 2-furyl, and 1,3-benzodioxole exhibited significant inhibitory activity against tested organisms (Reddy et al., 2010). Additionally, derivatives have shown variable and modest activities against strains of bacteria and fungi, indicating their potential as antimicrobial agents (B'Bhatt & Sharma, 2017).

Anticancer and Antiangiogenic Properties

The anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives have been explored, with some derivatives demonstrating significant efficacy in inhibiting tumor growth and tumor-induced angiogenesis in mouse models. These findings suggest the potential of these compounds as candidates for anticancer therapy, capable of inhibiting tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

Anti-inflammatory Activities

Some derivatives of 3-(benzylideneamino)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one have been synthesized and tested for their anti-inflammatory properties. These compounds have shown potent anti-inflammatory effects, further supporting their potential therapeutic use in the treatment of inflammatory conditions (Manna & Narang, 2005).

Corrosion Inhibition

Beyond biomedical applications, thiazolidin-4-one derivatives have been investigated for their use as corrosion inhibitors, particularly for oil-well tubular steel in hydrochloric acid solution. These studies reveal the compounds' effectiveness in increasing corrosion inhibition efficiency with rising concentrations, indicating their practical applications in industrial settings (Yadav, Sharma, & Kumar, 2015).

Propriétés

IUPAC Name |

(5E)-3-[(E)-benzylideneamino]-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12Cl2N2O2S2/c22-14-6-8-16(17(23)10-14)18-9-7-15(27-18)11-19-20(26)25(21(28)29-19)24-12-13-4-2-1-3-5-13/h1-12H/b19-11+,24-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOJLKLYLDLMMJ-UGWHWXBPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-ethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5598552.png)

![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5598561.png)

![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5598568.png)

![2-[3-fluoro-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B5598578.png)

![8-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598586.png)

![3-amino-N,N-diethyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5598600.png)

![4-fluoro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5598609.png)

![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}-3-oxopropyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5598616.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(2-ethoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5598624.png)

![3-amino-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5598635.png)